Tert-butyl methanesulfonate

Description

BenchChem offers high-quality Tert-butyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

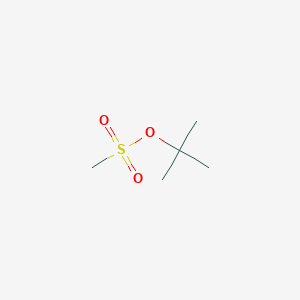

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-5(2,3)8-9(4,6)7/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZYUHDFABISCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167736 | |

| Record name | tert-Butyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16427-41-1 | |

| Record name | tert-Butyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tert-butyl Mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical and Computed Properties

An In-depth Technical Guide to Tert-butyl Methanesulfonate

CAS Number: 16427-41-1

This technical guide provides a comprehensive overview of tert-butyl methanesulfonate, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's physicochemical properties, experimental protocols for its synthesis and application, and visual representations of its primary reaction mechanisms.

Tert-butyl methanesulfonate, also known as tert-butyl mesylate, is an organic compound valued for its utility as an alkylating agent.[1][2] Its properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 16427-41-1 | [2][3][4][5] |

| Molecular Formula | C₅H₁₂O₃S | [2][3][4][5] |

| Molecular Weight | 152.21 g/mol | [2][4][5] |

| Density | 1.098 g/cm³ | |

| Synonyms | tert-Butyl Mesylate, Methanesulfonic Acid tert-butyl Ester, 2-Methyl-2-methylsulfonyloxy-propane | [1][2][4][5] |

Table 2: Computed Properties

| Property | Value | Source(s) |

| Topological Polar Surface Area | 51.8 Ų | [3][5] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Complexity | 167 | [3][5] |

| Monoisotopic Mass | 152.05071541 Da | [3][5] |

| XLogP3-AA | 0.6 | [3][5] |

Synthesis and Reactions

Tert-butyl methanesulfonate is most commonly synthesized by the reaction of tert-butanol with methanesulfonyl chloride.[6][7] This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[6] The methanesulfonate group is an excellent leaving group, making this compound a useful substrate in nucleophilic substitution reactions.[8] Due to the sterically hindered tertiary carbon and the stability of the resulting carbocation, these substitutions predominantly proceed via an Sₙ1 mechanism.[6]

Experimental Protocols

Synthesis of Tert-butyl Methanesulfonate

This protocol is based on a reported high-yield synthesis.[7]

Materials:

-

tert-Butanol

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Stirring apparatus

-

Round-bottom flask

-

Cooling bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butanol and triethylamine in anhydrous dichloromethane.

-

Cool the mixture to -15 °C using a cooling bath.

-

Slowly add methanesulfonyl chloride to the stirred solution while maintaining the temperature at -15 °C.

-

Allow the reaction to stir at this temperature for 1 hour.[7]

-

Upon completion, the reaction mixture can be worked up by washing with water to remove triethylamine hydrochloride, followed by drying of the organic layer and removal of the solvent under reduced pressure.

Representative Nucleophilic Substitution (Sₙ1) Reaction

This protocol illustrates a typical application of a methanesulfonate in a substitution reaction, analogous to how tert-butyl methanesulfonate would be used.

Materials:

-

Tert-butyl methanesulfonate (or a similar methanesulfonate substrate)

-

A suitable nucleophile (e.g., sodium cyanide)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Stirring apparatus

-

Heating mantle or oil bath

Procedure:

-

Charge a dry, round-bottomed flask with the methanesulfonate substrate.

-

Add anhydrous DMSO to dissolve the substrate.

-

Add the nucleophile (e.g., sodium cyanide) to the solution.

-

Heat the mixture with stirring to a suitable temperature (e.g., 45 °C) and maintain for several hours (e.g., 18 hours) to ensure the reaction goes to completion.[9]

-

After cooling, the reaction is quenched and the product is extracted using an appropriate solvent. Purification is typically achieved through recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the synthesis and primary reaction mechanism of tert-butyl methanesulfonate.

Caption: Synthesis of tert-butyl methanesulfonate.

Caption: The Sₙ1 reaction mechanism.

References

- 1. tert-Butyl Methanesulfonate | 16427-41-1 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 2. anaxlab.com [anaxlab.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Tert-butyl methanesulfonate | 16427-41-1 [m.chemicalbook.com]

- 5. tert-Butyl methanesulfonate | C5H12O3S | CID 167539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tert-butyl methanesulfonate | 16427-41-1 | Benchchem [benchchem.com]

- 7. Tert-butyl methanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 8. The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds | Ethiopian Journal of Science and Technology [ajol.info]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Tert-butyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl methanesulfonate, a versatile reagent in organic synthesis. It details the compound's physicochemical properties, synthesis, purification, and spectroscopic characterization. The guide elucidates the mechanistic pathways of its reactions, primarily focusing on its role as a tert-butylating agent. Detailed experimental protocols for its synthesis and a representative application in nucleophilic substitution are provided. Furthermore, this document includes visual aids in the form of Graphviz diagrams to illustrate key reaction workflows and mechanisms, alongside tabulated data for easy reference.

Introduction

Tert-butyl methanesulfonate, also known as tert-butyl mesylate, is an aliphatic sulfonate ester. It serves as a valuable reagent in organic chemistry, primarily utilized for the introduction of the tert-butyl group to a variety of nucleophiles. The methanesulfonate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. Due to the sterically hindered tertiary carbon of the tert-butyl group, these reactions predominantly proceed through a unimolecular nucleophilic substitution (S"N"1) mechanism, involving a stable tertiary carbocation intermediate. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the properties, synthesis, and applications of tert-butyl methanesulfonate.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of tert-butyl methanesulfonate are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 152.21 g/mol | [1] |

| Chemical Formula | C₅H₁₂O₃S | [1] |

| IUPAC Name | tert-butyl methanesulfonate | [2] |

| Synonyms | tert-Butyl mesylate, Methanesulfonic acid tert-butyl ester, 2-Methyl-2-propyl methanesulfonate | [2] |

| CAS Number | 16427-41-1 | [1] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | 95-97 °C at 10 mmHg | [1] |

| Density | 1.103 g/cm³ at 20 °C | [1] |

Table 2: Spectroscopic Data (Predicted/Typical)

| Spectroscopy | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR (CDCl₃) | -C(CH₃)₃ (9H, singlet) | ~1.5 ppm |

| CH₃SO₃- (3H, singlet) | ~3.0 ppm | |

| ¹³C NMR (CDCl₃) | -C(CH₃)₃ (quaternary) | ~80-85 ppm |

| -C(CH₃)₃ (methyl) | ~28-30 ppm | |

| CH₃SO₃- (methyl) | ~38-42 ppm | |

| IR Spectroscopy | S=O stretch (asymmetric) | ~1350 cm⁻¹ |

| S=O stretch (symmetric) | ~1175 cm⁻¹ | |

| C-O stretch | ~1000 cm⁻¹ |

Synthesis of Tert-butyl Methanesulfonate

The most common method for the synthesis of tert-butyl methanesulfonate is the reaction of tert-butanol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis from Tert-butanol and Methanesulfonyl Chloride

Materials:

-

Tert-butanol

-

Methanesulfonyl chloride

-

Triethylamine (or other suitable base)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of tert-butanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add a solution of methanesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise via a dropping funnel.

-

Maintain the reaction mixture at 0 °C during the addition and then allow it to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude tert-butyl methanesulfonate can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Reactivity and Mechanism

Tert-butyl methanesulfonate is an effective tert-butylating agent. Due to the steric hindrance of the tertiary alkyl group, it reacts primarily through an S"N"1 mechanism.

S"N"1 Reaction Mechanism

The S"N"1 reaction of tert-butyl methanesulfonate proceeds in two main steps:

-

Formation of a Carbocation: The methanesulfonate group, being an excellent leaving group, departs, forming a stable tertiary carbocation. This is the rate-determining step.

-

Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face, which can lead to a racemic mixture if the carbon were chiral (which it is not in this case).

S"N"1 Mechanism Diagram

Applications in Organic Synthesis

The primary application of tert-butyl methanesulfonate is in the tert-butylation of various nucleophiles, such as alcohols, phenols, and amines.

Experimental Protocol: Tert-butylation of a Phenol

Materials:

-

Phenol (or a substituted phenol)

-

Tert-butyl methanesulfonate

-

Potassium carbonate (or another suitable base)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of the phenol (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF in a round-bottom flask, add tert-butyl methanesulfonate (1.2 eq.).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety Information

Tert-butyl methanesulfonate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H341 | Suspected of causing genetic defects |

| H351 | Suspected of causing cancer |

Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Tert-butyl methanesulfonate is a valuable reagent for the introduction of the tert-butyl group in organic synthesis. Its reactivity, primarily through the S"N"1 mechanism, is well-established. This guide has provided a detailed overview of its properties, synthesis, and a key application, complete with experimental protocols and visual aids to facilitate its use in a research and development setting. Proper handling and safety precautions are essential when working with this compound.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tert-butyl methanesulfonate (also known as tert-butyl mesylate), a crucial reagent in organic chemistry, particularly in the development of pharmaceutical compounds where it serves as an effective alkylating agent.[1] This document details the prevalent synthetic methodologies, experimental protocols, and critical reaction parameters, presenting quantitative data in a structured format for ease of comparison and implementation.

Core Synthesis Methodology: Direct Sulfonylation

The most industrially relevant and widely adopted method for synthesizing tert-butyl methanesulfonate is the direct sulfonylation of tert-butanol using methanesulfonyl chloride.[1] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction.[1] The methanesulfonate moiety is an excellent leaving group, making the product a valuable intermediate in nucleophilic substitution reactions.[1][2]

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the hydroxyl group of tert-butanol on the sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine like triethylamine, is essential to scavenge the proton from the alcohol and to neutralize the HCl formed, driving the reaction to completion.[1][3][4] Due to the tertiary nature of the butyl group, the resulting tert-butyl methanesulfonate is prone to undergo nucleophilic substitution via an SN1 pathway, which involves the formation of a stable tertiary carbocation.[1]

Caption: General reaction scheme for the synthesis of tert-butyl methanesulfonate.

Experimental Protocols

Below is a detailed experimental protocol adapted from cited literature for the synthesis of tert-butyl methanesulfonate.

Protocol 1: Synthesis via Direct Sulfonylation

This protocol is based on the reaction of tert-butanol with methanesulfonyl chloride in dichloromethane, utilizing triethylamine as the base.

Materials and Equipment:

-

Three-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen inlet adapter

-

Ice bath

-

Tert-butanol

-

Methanesulfonyl chloride

-

Triethylamine (freshly distilled)

-

Dichloromethane (DCM, dry)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: An oven-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is flushed with nitrogen.[5]

-

Reagent Charging: Charge the flask with tert-butanol and dry dichloromethane. Add freshly distilled triethylamine (1.2-1.5 equivalents) to the solution.[1][5]

-

Cooling: Cool the flask to the desired temperature (e.g., -15°C or 0°C) using an appropriate cooling bath.[1][5][6]

-

Addition of Mesyl Chloride: Prepare a solution of methanesulfonyl chloride (1.0-1.05 equivalents) in dry dichloromethane and charge it into the dropping funnel.[5] Add the methanesulfonyl chloride solution dropwise to the stirred reaction mixture over a period of approximately 1 hour, ensuring the internal temperature is maintained.[5]

-

Reaction: Allow the reaction mixture to stir at the specified temperature for the designated time (typically 1 to 4 hours).[1][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the mixture by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[5]

-

-

Purification:

Data Presentation: Reaction Parameters

The following tables summarize quantitative data from various reported syntheses.

Table 1: Stoichiometry and Yield

| Reactant 1 | Reactant 2 | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tert-butanol | Methanesulfonyl Chloride | Triethylamine (1.5) | Dichloromethane | <20 | 12 | 94 | [5] |

| Tert-butanol | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | -15 | 1 | 100 | [1][6] |

| Tert-butanol | Methanesulfonyl Chloride | Base (1.2) | Dichloromethane | 0-25 | 2-4 | >95 | [1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| CAS Number | 16427-41-1 |

| Molecular Formula | C₅H₁₂O₃S |

| Molecular Weight | 152.21 g/mol |

| Density | 1.098 g/cm³ |

| Storage Conditions | 2°C - 8°C, keep container sealed |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl methanesulfonate.

Caption: Step-by-step workflow for the synthesis of tert-butyl methanesulfonate.

Alternative Synthetic Routes

While direct sulfonylation is predominant, transesterification offers an alternative, though less common, pathway.[1] This method involves reacting tert-butanol with another methanesulfonate ester, such as methyl methanesulfonate. However, this route is often challenged by equilibrium limitations, which may necessitate using a large excess of tert-butanol to achieve a desirable yield.[1]

Safety and Handling

-

Methanesulfonyl chloride is corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Triethylamine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.

-

The reaction is exothermic , and careful temperature control is crucial to prevent runaway reactions.[1]

-

The product, tert-butyl methanesulfonate , is sensitive to moisture and should be stored under anhydrous conditions in a cool, dry place.[1]

This guide is intended for use by trained professionals in a laboratory setting. Always consult the relevant Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. Tert-butyl methanesulfonate | 16427-41-1 | Benchchem [benchchem.com]

- 2. ajol.info [ajol.info]

- 3. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 4. Khan Academy [khanacademy.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Tert-butyl methanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 7. tert-Butyl Methanesulfonate | 16427-41-1 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 8. tert-Butyl methanesulfonate | C5H12O3S | CID 167539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to tert-Butyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl methanesulfonate, a versatile reagent in organic synthesis. This document outlines its chemical identity, properties, synthesis, and key applications, with a focus on its role in medicinal chemistry and drug development.

Chemical Identity and Nomenclature

tert-Butyl methanesulfonate is an alkyl sulfonate ester. Its formal IUPAC name is tert-butyl methanesulfonate .[1] It is also commonly referred to by several synonyms.

Table 1: Synonyms and Identifiers

| Type | Identifier |

| IUPAC Name | tert-butyl methanesulfonate[1] |

| Synonyms | 1,1-Dimethylethyl methanesulfonate, Methanesulfonic acid, 1,1-dimethylethyl ester, 2-Methyl-2-methylsulfonyloxy-propane, tert-Butyl mesylate[1][2][3] |

| CAS Number | 16427-41-1[1][2] |

| Molecular Formula | C5H12O3S[1][4] |

| InChIKey | KWZYUHDFABISCL-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of tert-butyl methanesulfonate is presented below.

Table 2: Physicochemical Data for tert-Butyl Methanesulfonate

| Property | Value | Source |

| Molecular Weight | 152.21 g/mol | [4][5] |

| Density | 1.098 g/cm³ | [5] |

| Boiling Point | 228.7 °C at 760 mmHg | [5] |

| Flash Point | 92.1 °C | [5] |

| Vapor Pressure | 0.109 mmHg at 25 °C | [5] |

| Monoisotopic Mass | 152.05071541 Da | [2] |

Synthesis of tert-Butyl Methanesulfonate

The most common and industrially significant method for synthesizing tert-butyl methanesulfonate is the direct sulfonylation of tert-butanol with methanesulfonyl chloride.[1] This reaction is typically performed under alkaline conditions to neutralize the hydrochloric acid byproduct.[1]

This protocol describes a high-yield synthesis of tert-butyl methanesulfonate.

-

Materials:

-

tert-Butanol

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butanol in anhydrous dichloromethane.

-

Cool the solution to -15 °C using an appropriate cooling bath.

-

Slowly add triethylamine to the cooled solution with continuous stirring.

-

To this mixture, add methanesulfonyl chloride dropwise, ensuring the temperature is maintained at -15 °C.

-

After the addition is complete, allow the reaction to stir at -15 °C for 1 hour. A 100% yield has been reported under these conditions.[1][6]

-

The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation or column chromatography if necessary.

-

-

Role of Reagents:

-

Methanesulfonyl chloride: The source of the methanesulfonate group.

-

tert-Butanol: Provides the tert-butyl group.

-

Triethylamine: Acts as a base to scavenge the HCl produced during the reaction, which prevents protonation of the alcohol and drives the reaction to completion.[1]

-

Dichloromethane: A polar aprotic solvent that facilitates rapid reaction kinetics.[1]

-

Below is a workflow diagram illustrating the synthesis of tert-butyl methanesulfonate.

Caption: Workflow for the synthesis of tert-butyl methanesulfonate.

Chemical Reactivity and Mechanisms

tert-Butyl methanesulfonate is a valuable alkylating agent, primarily used to introduce the tert-butyl group.[1] Its reactivity is dominated by nucleophilic substitution reactions.

The tertiary nature of the carbon atom attached to the excellent methanesulfonate leaving group dictates that tert-butyl methanesulfonate predominantly undergoes nucleophilic substitution via an S(_N)1 mechanism .[1]

-

S(_N)1 Pathway: This is a two-step mechanism.

-

Rate-determining step: The methanesulfonate group departs, forming a stable tertiary carbocation (tert-butyl carbocation). The stability of this carbocation is a key driving force for this pathway.[1]

-

Fast step: A nucleophile attacks the planar carbocation.

-

-

S(_N)2 Pathway: This pathway is sterically hindered and thus kinetically unfavorable. The three bulky methyl groups of the tert-butyl group effectively shield the electrophilic carbon from backside attack by a nucleophile.[1]

The following diagram illustrates the S(_N)1 mechanism for the reaction of tert-butyl methanesulfonate with a nucleophile.

Caption: The S(_N)1 reaction pathway for tert-butyl methanesulfonate.

Applications in Research and Drug Development

tert-Butyl methanesulfonate serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals.

-

Introduction of the tert-Butyl Group: Its primary use is to attach a tert-butyl group to a molecule, which can significantly alter its physical and chemical properties, such as increasing steric bulk, enhancing thermal stability, or imparting hydrophobicity.[1]

-

Medicinal Chemistry: The tert-butyl group is a common motif in drug molecules, often used to improve metabolic stability or receptor binding affinity. tert-Butyl methanesulfonate has been utilized in the synthesis of antiviral agents like Adefovir.[1]

-

Protecting Group Chemistry: While not its primary role, the tert-butyl group can serve as a protecting group for certain functionalities, and reagents like tert-butyl methanesulfonate can be involved in these transformations.

Safety and Handling

tert-Butyl methanesulfonate is associated with significant health hazards and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Classifications

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H341 | Suspected of causing genetic defects |

| H351 | Suspected of causing cancer |

Source: PubChem[2]

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. It is sensitive to moisture and can hydrolyze to form methanesulfonic acid and isobutylene; therefore, it should be stored under anhydrous conditions.[1]

References

- 1. Tert-butyl methanesulfonate | 16427-41-1 | Benchchem [benchchem.com]

- 2. tert-Butyl methanesulfonate | C5H12O3S | CID 167539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl Methanesulfonate | 16427-41-1 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. tert-butyl methanesulfonate, CAS No. 16427-41-1 - iChemical [ichemical.com]

- 6. Tert-butyl methanesulfonate synthesis - chemicalbook [chemicalbook.com]

Navigating the Safety Profile of Tert-butyl Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl methanesulfonate, a key reagent in organic synthesis, necessitates a thorough understanding of its safety and handling protocols. This technical guide provides an in-depth overview of its hazard profile, physicochemical properties, and recommended safety procedures to ensure its safe use in a laboratory and drug development setting. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental methodologies and a visual representation of safety workflows.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for tert-butyl methanesulfonate, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O₃S | --INVALID-LINK-- |

| Molecular Weight | 152.21 g/mol | --INVALID-LINK-- |

| Boiling Point | 228.7 °C at 760 mmHg | iChemical |

| Density | 1.098 g/cm³ | iChemical |

| Vapor Pressure | 0.109 mmHg at 25 °C | iChemical |

| Flash Point | 92.1 °C | iChemical |

Table 2: Toxicological Data

| Parameter | Value | Species | Method | Source(s) |

| Acute Oral Toxicity (LD50) | Harmful if swallowed | Not specified | GHS Classification | --INVALID-LINK-- |

| Skin Corrosion/Irritation | Causes severe skin burns | Not specified | GHS Classification | --INVALID-LINK-- |

| Serious Eye Damage/Irritation | Causes serious eye damage | Not specified | GHS Classification | --INVALID-LINK-- |

| Germ Cell Mutagenicity | Suspected of causing genetic defects | Not specified | GHS Classification | --INVALID-LINK-- |

| Carcinogenicity | Suspected of causing cancer | Not specified | GHS Classification | --INVALID-LINK-- |

GHS Hazard and Precautionary Statements

Tert-butyl methanesulfonate is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H341: Suspected of causing genetic defects.

-

H351: Suspected of causing cancer.

Appropriate precautionary measures must be taken to minimize exposure and risk.

Experimental Protocols

While specific experimental reports for tert-butyl methanesulfonate were not available, the toxicological and physical hazard data presented are typically determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. The likely protocols are detailed below.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Principle: A stepwise procedure is used with a limited number of animals. The method uses defined doses and the results are interpreted based on the number of mortalities and moribund animals.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is generally kept low.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

In Vitro Skin Corrosion - OECD Test Guideline 431 (Reconstructed Human Epidermis Test)

This in vitro method assesses the potential of a substance to cause skin corrosion.

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. The corrosive potential is determined by the resulting cell viability.

Methodology:

-

Test System: A commercially available RhE model is used, which consists of normal, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.

-

Application of Test Substance: The test substance is applied directly to the surface of the RhE tissue.

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period, after which it is rinsed and incubated.

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified by spectrophotometry.

-

Data Interpretation: The reduction in cell viability compared to negative controls is used to classify the substance's corrosive potential.

Flash Point Determination - ASTM D93 (Pensky-Martens Closed Cup Tester)

This method is used to determine the flash point of flammable liquids.[2][3][4][5][6]

Principle: A sample of the substance is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid until a flash is observed.

Methodology:

-

Apparatus: A Pensky-Martens closed cup tester is used.

-

Sample Preparation: The test cup is filled with the sample to a specified level.

-

Heating and Stirring: The sample is heated at a slow, constant rate while being stirred.

-

Ignition Source Application: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the cup.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[2]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of tert-butyl methanesulfonate, from initial risk assessment to emergency response.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 3. ptplab.net [ptplab.net]

- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 5. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 6. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

Tert-butyl Methanesulfonate: A Technical Whitepaper on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl methanesulfonate (CAS No. 16427-41-1) is a sulfonate ester with potential applications in chemical synthesis. However, its classification as a suspected mutagen and carcinogen necessitates a thorough understanding of its mechanism of action. Due to a notable lack of direct experimental studies on its biological effects, this technical guide synthesizes information from its chemical properties and data from structurally related alkylating agents to infer its probable mechanism of action. The central hypothesis is that tert-butyl methanesulfonate acts as a genotoxic agent through DNA alkylation. This document provides a detailed examination of its chemical reactivity, the inferred molecular interactions with DNA, and the likely downstream cellular consequences. Furthermore, it includes generalized experimental protocols for key assays that would be required to formally elucidate its biological activity and presents comparative data from analogous, well-studied compounds.

Introduction

Tert-butyl methanesulfonate, also known as tert-butyl mesylate, is an organic compound characterized by a methanesulfonate group esterified to a tert-butyl group.[1] While utilized in organic synthesis as a means to introduce a tert-butyl group, its primary significance in a biological context stems from its structural classification as an alkyl sulfonate.[2] This class of compounds is known for its alkylating capabilities, a property that underpins the biological activity of well-documented mutagens and carcinogens such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tert-butyl methanesulfonate is suspected of causing genetic defects (H341) and cancer (H351).[1] It is also classified as harmful if swallowed (H302) and capable of causing severe skin burns and eye damage (H314).[1] Despite these classifications, a comprehensive body of public research detailing its specific biological mechanism of action is conspicuously absent. This whitepaper aims to bridge this knowledge gap by postulating a mechanism based on established principles of chemical reactivity and by drawing parallels with closely related, well-characterized alkylating agents.

Core Mechanism of Action: Inferred via Chemical Reactivity

The biological activity of tert-butyl methanesulfonate is believed to be driven by its function as a monofunctional alkylating agent. The core of this mechanism is the transfer of its tert-butyl group to nucleophilic macromolecules, most significantly DNA.

SN1 Reaction Pathway

Unlike primary alkyl methanesulfonates (e.g., MMS) that can react via a bimolecular nucleophilic substitution (SN2) pathway, tert-butyl methanesulfonate is predicted to react almost exclusively through a unimolecular (SN1) mechanism. This is due to two primary factors:

-

Steric Hindrance: The bulky tert-butyl group, with its three methyl substituents, effectively shields the electrophilic carbon atom from backside attack by a nucleophile, which is a prerequisite for an SN2 reaction.[2]

-

Carbocation Stability: The methanesulfonate group is an excellent leaving group. Its departure results in the formation of a tertiary carbocation (tert-butyl carbocation), which is highly stabilized by hyperconjugation from the nine C-H bonds of the methyl groups.[2]

The rate-determining step is the formation of this planar tert-butyl carbocation, which can then be rapidly attacked by available nucleophiles.[2] In a biological system, prominent nucleophiles include the nitrogen and oxygen atoms on DNA bases.

DNA Adduct Formation

The primary targets for alkylating agents are the nucleophilic centers within DNA. While direct experimental evidence for tert-butyl methanesulfonate is lacking, the known reactivity of agents like MMS suggests the following sites are most susceptible to alkylation:

-

N7-deoxyguanosine (N7-dG): The most nucleophilic position in DNA.[3]

-

N3-deoxyadenosine (N3-dA): Another major site of alkylation.[3]

-

Other potential sites include the O6 of guanine, N1 of adenine, N3 of cytosine, and the phosphodiester backbone.[4]

Alkylation at these sites forms bulky DNA adducts. Unlike the smaller methyl or ethyl groups, the tert-butyl group is significantly larger, which could lead to more substantial distortion of the DNA double helix. These adducts are problematic for several reasons:

-

Replication Blocks: The bulky adducts can physically obstruct the progression of DNA polymerase during replication, leading to stalled replication forks.

-

Base Mispairing: Adducts, particularly O6-alkylguanine, can lead to mispairing during DNA replication (e.g., pairing with thymine instead of cytosine), resulting in point mutations.

-

Depurination: Alkylation, especially at the N7 position of guanine, destabilizes the glycosidic bond, which can lead to the spontaneous loss of the adducted base, creating an apurinic (AP) site.[3] These AP sites are non-coding and can lead to mutations if not repaired correctly.

Expected Biological Consequences and Cellular Responses

The formation of DNA adducts by tert-butyl methanesulfonate is expected to trigger a cascade of cellular events, primarily the DNA Damage Response (DDR).

This response would involve:

-

Damage Recognition: Sensor proteins detect the DNA adducts or resulting stalled replication forks.

-

Signal Transduction: Kinases like ATM and ATR are activated, phosphorylating a host of downstream targets.

-

Effector Activation: This leads to the activation of DNA repair pathways (such as Base Excision Repair for depurinated sites and Nucleotide Excision Repair for bulky adducts), cell cycle arrest to allow time for repair, or, if the damage is too extensive, the initiation of apoptosis (programmed cell death).

If the DNA damage is not properly repaired before cell division, it can lead to the fixation of mutations, which is the underlying cause of its suspected mutagenicity and carcinogenicity.

Comparative Data from Analogous Compounds

The lack of direct data for tert-butyl methanesulfonate makes the study of its analogs essential for inferring its toxicological profile.

| Compound | Class | Genotoxicity Profile | Carcinogenicity | Reference |

| Tert-butyl Methanesulfonate | Alkyl Sulfonate | Suspected of causing genetic defects (GHS H341) | Suspected of causing cancer (GHS H351) | [1] |

| Methyl Methanesulfonate (MMS) | Alkyl Sulfonate | Confirmed mutagen and clastogen in numerous in vitro and in vivo systems. Forms DNA adducts (N7-MeG, N3-MeA). | Confirmed animal carcinogen, causing tumors at multiple sites in rats and mice. Reasonably anticipated to be a human carcinogen. | [3][5][6] |

| Ethyl Methanesulfonate (EMS) | Alkyl Sulfonate | Confirmed mutagen. Induces point mutations and chromosome aberrations. Forms DNA adducts (O6-EtG). | Confirmed animal carcinogen. | [7][8] |

| Butyl Methanesulfonate (BMS) | Alkyl Sulfonate | Toxic and mutagenic effects observed in human lymphoblast cell lines. | Data not available from searches. | [9] |

| Tert-butyl Alcohol (TBA) | Alcohol | Generally considered non-genotoxic in standard assays. | Induces some tumors in animals at high doses, but through mechanisms considered not relevant to humans. | [10][11][12] |

This comparative data strongly supports the hypothesis that the methanesulfonate ester functional group is the primary driver of genotoxicity. While the tert-butyl group itself (via tert-butyl alcohol) appears to have low genotoxic potential, its attachment to the methanesulfonate leaving group creates a potent alkylating agent. A study of 19 different sulfonate esters found that most were positive in the Ames test and that the length and branching of the alkyl chain could influence mutagenic potential.[13]

Proposed Experimental Protocols for Mechanism Elucidation

To definitively characterize the mechanism of action of tert-butyl methanesulfonate, a series of standard toxicological assays would be required. The following are detailed methodologies for key experiments.

In Vitro Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To determine if tert-butyl methanesulfonate can induce point mutations in bacteria.

-

Methodology:

-

Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect various types of mutations.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital-induced rat liver) to determine if metabolites are responsible for mutagenicity.

-

Procedure (Plate Incorporation Method): a. Prepare serial dilutions of tert-butyl methanesulfonate in a suitable solvent (e.g., DMSO). b. To molten top agar, add the bacterial culture, the test compound dilution (or positive/negative controls), and either S9 mix or a buffer. c. Pour the mixture onto minimal glucose agar plates. d. Incubate plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in revertants, typically a doubling or more over the negative control, indicates a positive result.

-

-

Controls:

-

Negative Control: Solvent vehicle.

-

Positive Controls: Known mutagens for each strain (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA100 with S9).

-

In Vitro Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

-

Objective: To detect DNA single- and double-strand breaks in mammalian cells.

-

Methodology:

-

Cell Culture: Use a relevant mammalian cell line (e.g., human TK6 lymphoblasts or Chinese Hamster Ovary (CHO) cells). Culture cells to logarithmic growth phase.

-

Exposure: Treat cells with a range of concentrations of tert-butyl methanesulfonate for a defined period (e.g., 4 hours).

-

Cell Embedding: Harvest cells, mix with low-melting-point agarose, and pipette onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse slides in a high-salt lysis buffer (to remove cell membranes, cytoplasm, and histones, leaving behind the nucleoid).

-

Alkaline Unwinding & Electrophoresis: Place slides in an electrophoresis chamber with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field. Damaged DNA (containing breaks) relaxes and migrates out of the nucleoid, forming a "comet tail".

-

Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize using a fluorescence microscope.

-

Data Analysis: Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA) and the tail moment.

-

-

Controls:

-

Negative Control: Solvent vehicle.

-

Positive Control: A known DNA-damaging agent like MMS or hydrogen peroxide.

-

DNA Adduct Analysis by Mass Spectrometry

-

Objective: To identify and quantify the specific DNA adducts formed by tert-butyl methanesulfonate.

-

Methodology:

-

Treatment: Treat cells in culture or an animal model with tert-butyl methanesulfonate.

-

DNA Isolation: Isolate genomic DNA from the treated samples using standard purification protocols.

-

DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides (enzymatic digestion) or bases (acid hydrolysis).

-

LC-MS/MS Analysis: a. Separate the hydrolyzed components using liquid chromatography (LC). b. Analyze the eluate using tandem mass spectrometry (MS/MS). c. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the expected tert-butylated nucleosides based on their unique mass-to-charge ratio and fragmentation patterns.

-

Quantification: Compare the signal intensity to that of synthesized analytical standards of the expected adducts to determine the number of adducts per 10^x normal nucleosides.

-

-

Controls: DNA from vehicle-treated cells/animals serves as the negative control.

Conclusion and Future Directions

Tert-butyl methanesulfonate is classified as a suspected mutagen and carcinogen, yet direct experimental data on its biological mechanism of action is scarce. Based on its chemical structure, it is strongly inferred to act as a monofunctional alkylating agent that forms bulky adducts with DNA via an SN1 reaction mechanism. This action is expected to induce the DNA damage response, and if the damage is not properly repaired, it can lead to mutations and potentially carcinogenesis. This proposed mechanism is well-supported by extensive data from analogous alkyl sulfonate esters like MMS and EMS.

To move from inference to definitive evidence, the experimental protocols outlined in this guide—including the Ames test, Comet assay, and mass spectrometry-based adduct analysis—must be performed. Such studies are critical for accurately assessing the risk posed by this compound and for providing the necessary data for regulatory bodies and drug development professionals. Understanding the specific adducts formed and the cellular pathways perturbed will provide a complete picture of the toxicological profile of tert-butyl methanesulfonate.

References

- 1. tert-Butyl methanesulfonate | C5H12O3S | CID 167539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl methanesulfonate | 16427-41-1 | Benchchem [benchchem.com]

- 3. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl Methanesulfonate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. environmentaljournals.org [environmentaljournals.org]

- 7. Embryotoxicity induced by alkylating agents: 8. DNA adduct formation induced by ethylmethanesulfonate in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genetic toxicity testing using human in vitro organotypic airway cultures: Assessing DNA damage with the CometChip and mutagenesis by Duplex Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of toxicity and mutagenicity of butyl methanesulfonate among human lymphoblast lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of the genotoxicity of tert-butyl alcohol in an in vivo thyroid comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adduction of DNA with MTBE and TBA in mice studied by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. future4200.com [future4200.com]

An In-depth Technical Guide to the SN1 Reactivity of Tert-butyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methanesulfonate, also known as tert-butyl mesylate, is a tertiary alkyl sulfonate ester of significant interest in organic synthesis. Its reactivity is characterized by a pronounced tendency to undergo unimolecular nucleophilic substitution (SN1) reactions. This guide provides a comprehensive overview of the core principles governing the SN1 reactivity of tert-butyl methanesulfonate, including its kinetics, the influence of solvents, and the competition with elimination pathways. Detailed experimental protocols for the synthesis and kinetic analysis of this compound are also presented, alongside comparative data to contextualize its behavior.

The primary mode of reaction for tert-butyl methanesulfonate is the SN1 pathway, a direct consequence of its structure. The tertiary nature of the carbon atom bonded to the leaving group allows for the formation of a relatively stable tertiary carbocation intermediate. The methanesulfonate group is an excellent leaving group, facilitating the initial ionization step that is characteristic of the SN1 mechanism. The stability of this tert-butyl carbocation is a key factor driving the reaction forward.

The SN1 and Competing E1 Pathways

The solvolysis of tert-butyl methanesulfonate proceeds through a rate-determining step in which the methanesulfonate leaving group departs, forming a planar tert-butyl carbocation. This carbocation is then rapidly attacked by a nucleophile (typically the solvent in solvolysis). Concurrently, the carbocation can also undergo a unimolecular elimination (E1) reaction, where a proton is abstracted from an adjacent carbon atom, leading to the formation of isobutylene.

Data Presentation: Kinetics and Product Distribution

While comprehensive kinetic data for tert-butyl methanesulfonate is not as readily available in a consolidated format as for tert-butyl halides, the principles of its solvolysis are analogous. The following tables present representative data for the solvolysis of tert-butyl chloride, a classic example of a tertiary substrate undergoing SN1 reactions. This data serves as a valuable reference for understanding the expected behavior of tert-butyl methanesulfonate.

Table 1: Relative Solvolysis Rates of Tert-butyl Chloride in Various Solvents at 25°C

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Acetic Acid | 6 | 1 |

| Ethanol | 24 | 30 |

| Methanol | 33 | 100 |

| Formic Acid | 58 | 5,000 |

| Water | 78 | 150,000 |

This table illustrates the profound effect of solvent polarity on the rate of SN1 solvolysis. More polar, protic solvents are better at stabilizing the carbocation intermediate, thus accelerating the reaction rate.

Table 2: Product Distribution in the Solvolysis of Tert-butyl Halides

| Substrate | Solvent | Temperature (°C) | SN1 Product (%) | E1 Product (%) |

| Tert-butyl chloride | 80% Ethanol / 20% Water | 25 | 83 | 17 |

| Tert-butyl bromide | 80% Ethanol / 20% Water | 25 | 91 | 9 |

| Tert-butyl chloride | Ethanol | 25 | 80 | 20 |

| Tert-butyl bromide | Ethanol | 25 | 85 | 15 |

| Tert-butyl chloride | Acetic Acid | 25 | >99 | <1 |

This table demonstrates the competition between SN1 and E1 pathways. The ratio of substitution to elimination products is influenced by the solvent and the leaving group.[1][2] Generally, less nucleophilic and more basic solvents, as well as higher temperatures, tend to favor the E1 pathway.[2]

Experimental Protocols

Synthesis of Tert-butyl Methanesulfonate

This protocol describes a common method for the synthesis of tert-butyl methanesulfonate from tert-butanol and methanesulfonyl chloride.

References

The Role of Tert-butyl Methanesulfonate as an Electrophile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl methanesulfonate (t-BuOMs) is a valuable electrophilic reagent in organic synthesis, primarily utilized for the introduction of the tert-butyl group onto a variety of nucleophiles. The presence of the methanesulfonate (mesylate) leaving group, coupled with the sterically hindered and carbocation-stabilizing tert-butyl moiety, dictates its reactivity, which is characterized by a strong propensity to react via a unimolecular nucleophilic substitution (SN1) mechanism. This technical guide provides an in-depth analysis of the synthesis, reaction mechanisms, and applications of tert-butyl methanesulfonate, with a particular focus on its utility in the context of drug development. Quantitative data from the literature is summarized, and detailed experimental protocols for key transformations are provided.

Introduction: The Chemistry of Tert-butyl Methanesulfonate

Tert-butyl methanesulfonate is an ester of methanesulfonic acid and tert-butanol. The methanesulfonate group is an excellent leaving group due to the resonance stabilization of the resulting anion.[1] This property, combined with the tertiary nature of the alkyl group, makes tert-butyl methanesulfonate a potent electrophile for tert-butylation reactions. The steric bulk of the tert-butyl group generally precludes bimolecular nucleophilic substitution (SN2) pathways, favoring the formation of a stabilized tertiary carbocation intermediate through an SN1 mechanism.[1]

The introduction of a tert-butyl group can significantly alter the physicochemical properties of a molecule, which is of particular interest in drug design. This group can enhance metabolic stability by acting as a steric shield, modulate receptor binding affinity, and improve pharmacokinetic profiles.[2]

Synthesis of Tert-butyl Methanesulfonate

The most common and industrially viable method for the synthesis of tert-butyl methanesulfonate is the reaction of tert-butanol with methanesulfonyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1][3]

Reaction Scheme:

(CH₃)₃COH + CH₃SO₂Cl → (CH₃)₃COSO₂CH₃ + HCl

Experimental Protocol: Synthesis of Tert-butyl Methanesulfonate

The following protocol is adapted from the literature and has been reported to provide a quantitative yield.[3]

Materials:

-

tert-Butanol

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a stirred solution of tert-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at -15 °C under an inert atmosphere, add methanesulfonyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at -15 °C for 1 hour.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford tert-butyl methanesulfonate.

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| tert-Butanol | Methanesulfonyl chloride | Triethylamine | Dichloromethane | -15 | 1 | 100 | [3] |

Reaction Mechanisms and Kinetics

As a tertiary alkyl sulfonate, tert-butyl methanesulfonate predominantly undergoes nucleophilic substitution and elimination reactions via unimolecular pathways (SN1 and E1).

The SN1 Pathway

The SN1 mechanism is a two-step process initiated by the rate-determining ionization of the substrate to form a stable tert-butyl carbocation and a methanesulfonate anion. This is followed by a rapid attack of a nucleophile on the carbocation.[1]

Caption: The SN1 reaction pathway of tert-butyl methanesulfonate.

The rate of the SN1 reaction is primarily dependent on the concentration of the substrate and is independent of the nucleophile's concentration.[4] The stability of the tertiary carbocation is a key driving force for this mechanism.[1]

Solvolysis and Solvent Effects

In protic solvents, such as water and alcohols, tert-butyl methanesulfonate undergoes solvolysis, where the solvent molecule acts as the nucleophile. The rate of solvolysis is highly dependent on the ionizing power of the solvent.[1] Protic solvents can stabilize the transition state and the resulting ions through hydrogen bonding, thus accelerating the reaction.[5]

Applications in Organic Synthesis

Tert-butyl methanesulfonate serves as an efficient electrophile for the introduction of the tert-butyl group, which can function as a protecting group or a key structural motif.

Tert-butylation of Nucleophiles

Tert-butyl methanesulfonate can be used to alkylate a variety of nucleophiles, including amines, phenols, and thiols. However, due to the propensity for elimination reactions under basic conditions and the high reactivity of the intermediate carbocation, reaction conditions must be carefully controlled. Often, alternative tert-butylating agents are employed for higher yields and selectivity.

Quantitative Data on Tert-butylation Reactions (with various tert-butylating agents for comparison):

| Nucleophile | Tert-butylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | tert-Butyl 2,2,2-trichloroacetimidate | Cu(OTf)₂ | Nitromethane | RT | - | up to 85 | [7] |

| Phenol | tert-Butanol | Ga-FSM-16 | - | 160 | - | 43.3 (4-TBP) | [8] |

| Carboxylic Acid | tert-Butyl Acetate | Tf₂NH | tert-Butyl Acetate | - | - | High | [1] |

| L-Tyrosine | tert-Butyl Acetate | Tf₂NH | tert-Butyl Acetate | - | - | 68 (O-alkylation) | [8] |

Note: This table includes data for various tert-butylating agents to provide a comparative context for the scope of these reactions, as comprehensive quantitative data specifically for tert-butyl methanesulfonate across a wide range of nucleophiles is limited in the readily available literature.

Role in Drug Development

The tert-butyl group is a common structural feature in many active pharmaceutical ingredients (APIs), where it can enhance metabolic stability and binding affinity. While direct and widespread use of tert-butyl methanesulfonate in the final steps of API synthesis is not extensively documented in publicly available literature, its role as a precursor or in the synthesis of key intermediates is plausible.

For instance, the structurally related (di-tert-butoxyphosphoryl)methyl methanesulfonate is a key reagent in the synthesis of the antiviral drug Tenofovir.[1] This highlights the utility of the methanesulfonate leaving group in conjunction with tert-butyl protecting groups in the synthesis of complex pharmaceutical agents.

Caption: Logical workflow for the application of tert-butyl methanesulfonate in drug synthesis.

Experimental Protocols for Key Reactions

General Protocol for N-tert-butylation of an Aniline (Conceptual)

This is a conceptual protocol based on the reactivity of tert-butyl methanesulfonate and general procedures for N-alkylation. Specific optimization would be required.

Materials:

-

Aniline derivative

-

Tert-butyl methanesulfonate

-

A non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

To a solution of the aniline derivative (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous solvent, add tert-butyl methanesulfonate (1.1 eq) at room temperature under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS. Heating may be required for less reactive anilines.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.

-

Purify the product by column chromatography.

General Protocol for O-tert-butylation of a Phenol (Conceptual)

This conceptual protocol is based on the known reactivity patterns.

Materials:

-

Phenol derivative

-

Tert-butyl methanesulfonate

-

A non-nucleophilic base (e.g., proton sponge)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

-

To a solution of the phenol derivative (1.0 eq) and the non-nucleophilic base (1.1 eq) in the anhydrous solvent, add tert-butyl methanesulfonate (1.2 eq) at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC or LC-MS. Gentle heating may be necessary.

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent to obtain the crude product, which can be purified by chromatography.

Conclusion

Tert-butyl methanesulfonate is a potent electrophile for the introduction of the tert-butyl group, reacting primarily through an SN1 mechanism. Its synthesis is straightforward, and its reactivity is well-defined, though often competing with elimination pathways. While its direct application in the late-stage synthesis of pharmaceuticals may be limited in favor of more selective reagents, its utility in the preparation of key intermediates and as a model substrate for studying SN1 reactions is significant. Further research into developing milder and more selective conditions for tert-butylation using tert-butyl methanesulfonate could expand its applicability in complex molecule synthesis, including in the field of drug development.

References

- 1. Tert-butyl methanesulfonate | 16427-41-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Tert-butyl methanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Tert-butyl Methanesulfonate: A Comprehensive Technical Guide to its Role as a Tert-butylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the tert-butyl group is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This bulky alkyl group can impart unique steric and electronic properties, enhance metabolic stability, and serve as a versatile protecting group for various functional moieties. Among the diverse reagents available for this transformation, tert-butyl methanesulfonate (t-BuOMs) has emerged as a potent and reliable electrophilic source of the tert-butyl cation. This technical guide provides an in-depth overview of tert-butyl methanesulfonate, covering its synthesis, physicochemical properties, reaction mechanisms, and applications as a tert-butylating agent for a range of nucleophiles. Detailed experimental protocols, quantitative data, and process visualizations are included to equip researchers with the practical knowledge required for its effective utilization.

Introduction

Tert-butyl methanesulfonate, also known as tert-butyl mesylate, is an aliphatic sulfonate ester with the chemical formula C₅H₁₂O₃S.[1][2][3] Its utility in organic synthesis stems from the excellent leaving group ability of the methanesulfonate (mesylate) anion, which is highly stabilized by resonance.[4] This property facilitates the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation.[4] Consequently, tert-butyl methanesulfonate serves as a powerful electrophile for the tert-butylation of alcohols, phenols, amines, thiols, and carboxylic acids.

In drug development, the tert-butyl group is frequently incorporated into molecular scaffolds to improve pharmacokinetic profiles. It can act as a "steric shield," protecting susceptible functional groups from enzymatic degradation, or modulate the lipophilicity and binding affinity of a drug candidate.[5] The ability of tert-butyl methanesulfonate to efficiently introduce this group under relatively mild conditions makes it a valuable tool for lead optimization and the synthesis of complex active pharmaceutical ingredients (APIs).

Synthesis of Tert-butyl Methanesulfonate

The most common and industrially viable method for synthesizing tert-butyl methanesulfonate is the direct sulfonylation of tert-butanol with methanesulfonyl chloride.[4] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Synthesis of tert-butyl methanesulfonate.

Detailed Experimental Protocol: Synthesis

Materials:

-

tert-Butanol

-

Methanesulfonyl chloride

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Standard laboratory glassware (round-bottomed flask, dropping funnel, etc.)

-

Magnetic stirrer

Procedure:

-

An oven-dried, three-necked round-bottomed flask is equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.

-

The flask is charged with tert-butanol (1.0 eq) and anhydrous dichloromethane.

-

Triethylamine (1.5 eq) is added, and the resulting solution is cooled to -15°C in an ice-salt bath.[4]

-

Methanesulfonyl chloride (1.2 eq) is dissolved in anhydrous dichloromethane and added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 0°C.

-

After the addition is complete, the reaction mixture is stirred at -15°C for one hour.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with cold water. The organic layer is separated, washed sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tert-butyl methanesulfonate. Further purification can be achieved by vacuum distillation.

Note: One specific protocol reports achieving a 100% yield under these conditions.[4]

Physicochemical and Safety Data

Physical and Chemical Properties

All quantitative data for tert-butyl methanesulfonate is summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 16427-41-1 | [1][2][3][4] |

| Molecular Formula | C₅H₁₂O₃S | [1][2][4] |

| Molecular Weight | 152.21 g/mol | [1][2][4] |

| IUPAC Name | tert-butyl methanesulfonate | [2][4] |

| Synonyms | tert-Butyl Mesylate, 2-Methyl-2-methylsulfonyloxy-propane | [2][6] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 95-97°C at 10 mmHg | [4] |

| Density | 1.103 g/cm³ at 20°C | [4] |

| Refractive Index | 1.441-1.443 at 20°C | [4] |

| SMILES | CC(C)(C)OS(=O)(=O)C | [2][8] |

Safety and Handling

Tert-butyl methanesulfonate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Class | GHS Classification | Precautionary Measures | Reference(s) |

| Acute Toxicity, Oral | Category 4, H302: Harmful if swallowed | P264, P270, P301+P317, P330 | [2] |

| Skin Corrosion | Category 1, H314: Causes severe skin burns and eye damage | P260, P280, P301+P330+P331, P302+P361+P354 | [2] |

| Germ Cell Mutagenicity | Category 2, H341: Suspected of causing genetic defects | P203, P280, P318 | [2] |

| Carcinogenicity | Category 2, H351: Suspected of causing cancer | P203, P280, P318 | [2] |

Handling and Storage:

-

Avoid all personal contact, including inhalation.[9]

-

Wear protective gloves, clothing, eye, and face protection.[10]

-

Keep container tightly closed and store in a dry, well-ventilated place at 2°C - 8°C.

-

The compound is sensitive to moisture and can hydrolyze to form methanesulfonic acid and isobutylene.[4] Anhydrous conditions are crucial for storage and handling.[4]

Mechanism of Tert-butylation

Due to the steric hindrance of the tert-butyl group and the high stability of the resulting tertiary carbocation, reactions involving tert-butyl methanesulfonate proceed almost exclusively through a unimolecular nucleophilic substitution (S(_N)1) pathway.[4]

Step 1: Formation of the Tert-butyl Carbocation The rate-determining step is the slow, unimolecular dissociation of the methanesulfonate leaving group to form a planar, sp²-hybridized tert-butyl carbocation. The high stability of this carbocation is the primary driving force for the reaction.

Step 2: Nucleophilic Attack The nucleophile rapidly attacks the electrophilic carbocation from either face, leading to the formation of the tert-butylated product.

Caption: The S(_N)1 mechanism for tert-butylation.

The bimolecular S(_N)2 pathway is strongly disfavored because the three bulky methyl groups on the tert-butyl moiety sterically shield the electrophilic carbon atom, preventing the backside attack required for a concerted substitution.[4]

Applications in Tert-butylation Reactions

Tert-butyl methanesulfonate is a versatile reagent for the tert-butylation of a wide array of nucleophiles.

Tert-butylation of Alcohols and Phenols

The reaction with alcohols and phenols yields tert-butyl ethers. This is particularly useful for installing a protecting group that is stable to many reagents but can be easily cleaved under acidic conditions. While conventional methods often use strong acids like sulfuric acid with tert-butanol,[11][12] tert-butyl methanesulfonate provides an alternative route.

Tert-butylation of Carboxylic Acids

The formation of tert-butyl esters is a critical protecting group strategy for carboxylic acids.[13][14] The tert-butyl ester is highly resistant to nucleophilic attack and basic hydrolysis but is readily cleaved by acids like trifluoroacetic acid (TFA).

Tert-butylation of Amines

Primary and secondary amines can be N-tert-butylated. This reaction is valuable in pharmaceutical synthesis to modify the basicity and steric environment of an amine, which can influence its biological activity and metabolic profile.

Tert-butylation of Thiols

Thiols react to form tert-butyl thioethers. The tert-butyl group can serve as a protecting group for the highly reactive thiol functionality in cysteine residues during peptide synthesis.[15]

General Experimental Protocol: Tert-butylation of a Nucleophile

This protocol provides a general workflow for the tert-butylation of a generic nucleophile (Nu-H), such as a phenol, amine, or thiol.

Caption: General workflow for a tert-butylation reaction.

Procedure:

-

To a stirred solution of the nucleophilic substrate (1.0 eq) and a non-nucleophilic base (e.g., 2,6-lutidine or potassium carbonate, 1.5 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF) at 0°C, add tert-butyl methanesulfonate (1.2 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel or by distillation.

Representative Reaction Data

The following table summarizes typical outcomes for tert-butylation reactions on various substrates. (Note: As specific yield data for tert-butyl methanesulfonate is sparse in the provided literature, these represent expected outcomes based on analogous tert-butylation chemistry).